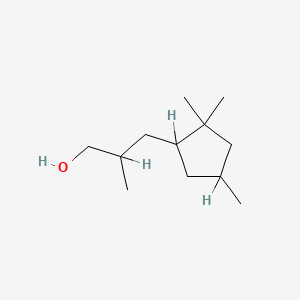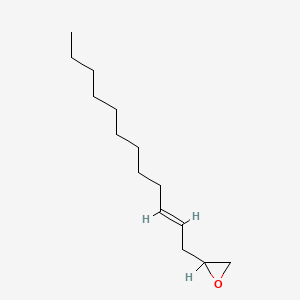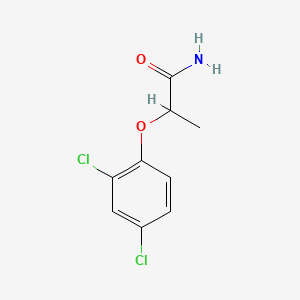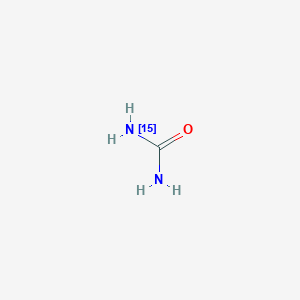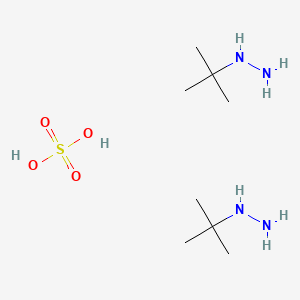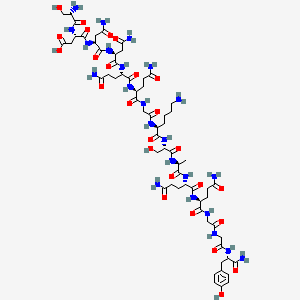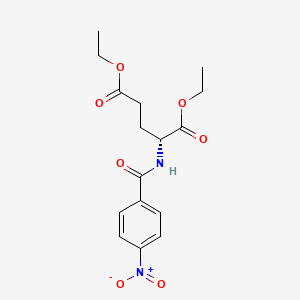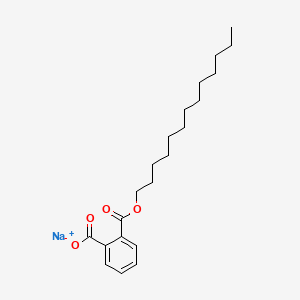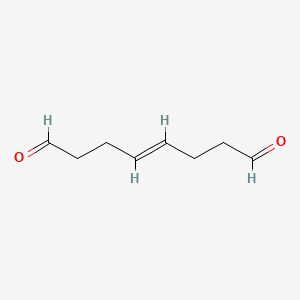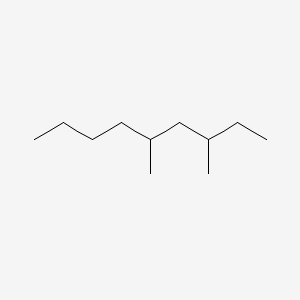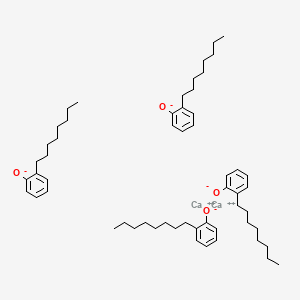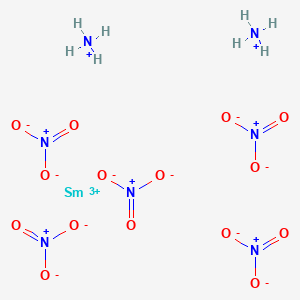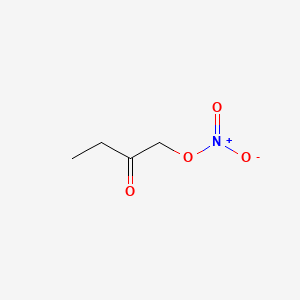
2-Oxobutyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxobutyl nitrate is an organic nitrate ester, characterized by the presence of a nitrate group attached to a butyl chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxobutyl nitrate typically involves the nitration of butyl ketones. One common method is the reaction of butyl ketone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of nitrate esters, including this compound, often employs continuous nitration processes. These processes utilize mixed nitric and sulfuric acids as nitrating agents. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobutyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate group can yield amines or alcohols.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted butyl ketones depending on the nucleophile used
Scientific Research Applications
2-Oxobutyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitric oxide donors.
Medicine: Explored for its potential use in drug development, particularly in cardiovascular treatments due to its nitrate group.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 2-oxobutyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. The nitrate group is metabolized to release NO, which then activates guanylate cyclase in vascular smooth muscle cells. This activation increases cyclic guanosine monophosphate (cGMP) levels, leading to relaxation of the smooth muscles and vasodilation. This mechanism is similar to other organic nitrates used in medical treatments .
Comparison with Similar Compounds
Glyceryl trinitrate: Another organic nitrate ester used in medical treatments.
Isosorbide dinitrate: Used for its vasodilatory effects in cardiovascular diseases.
Pentaerythritol tetranitrate: Known for its use in explosives and medical applications.
Uniqueness: 2-Oxobutyl nitrate is unique due to its specific structure, which combines a nitrate ester with a ketone functional group.
Properties
CAS No. |
138779-12-1 |
|---|---|
Molecular Formula |
C4H7NO4 |
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-oxobutyl nitrate |
InChI |
InChI=1S/C4H7NO4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3 |
InChI Key |
OVISQPFXRZOZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


